Doramectin aglycone

Catalog No.
S1803269
CAS No.
M.F
C36H50O8
M. Wt
610.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doramectin aglycone

Product Name

Doramectin aglycone

IUPAC Name

2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

Molecular Formula

C36H50O8

Molecular Weight

610.8 g/mol

InChI

InChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3

InChI Key

SHRUSRJMZSPNGG-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C6CCCCC6)C)O

Description

Doramectin aglycone is a diterpene lactone.

Doramectin aglycone is a degradation product of doramectin, a macrocyclic lactone widely used as an antiparasitic agent in veterinary medicine. The compound has the chemical formula C36H50O8C_{36}H_{50}O_{8} and a molecular weight of 610.78 g/mol. It results from the hydrolysis of the disaccharide unit in doramectin, particularly under mildly acidic conditions, leading to its formation through sequential deglycosylation processes . This compound retains significant biological activity, making it an important subject of study in pharmacology and toxicology.

, particularly oxidation and hydrolysis. Under acidic conditions, it can be further degraded into simpler sugars and other metabolites . The compound's reactivity is influenced by its structural features, which include multiple hydroxyl groups that can participate in hydrogen bonding and redox reactions. These reactions are critical in understanding its stability and behavior in biological systems.

Doramectin aglycone exhibits notable biological activity, primarily as an inhibitor of certain ligand-gated ion channels in parasites. Its mechanism of action is similar to that of other macrocyclic lactones, targeting the glutamate-gated chloride channels in nematodes and arthropods, leading to paralysis and death of these organisms . Studies have shown that doramectin aglycone retains efficacy against various parasitic species, underscoring its potential as an active pharmaceutical ingredient.

The synthesis of doramectin aglycone typically involves the degradation of doramectin through hydrolysis. This process can be achieved under controlled acidic conditions, where the disaccharide portion is cleaved off to yield doramectin aglycone . Alternative synthetic routes may involve chemical modifications to enhance yield or purity, but such methods are less common due to the availability of doramectin as a precursor.

Doramectin aglycone is primarily utilized in veterinary medicine for its antiparasitic properties. It is effective against a range of parasites affecting livestock and pets, including nematodes and ectoparasites. Its role as a degradation product also provides insights into the metabolic pathways of doramectin in animals, which is crucial for understanding its pharmacokinetics and potential side effects .

Research on doramectin aglycone has revealed its interactions with various biological targets. Studies indicate that it can modulate ion channel activity in parasites, similar to other macrocyclic lactones . Interaction studies often focus on its binding affinity to specific receptors or enzymes involved in parasitic survival, providing essential data for drug development and optimization efforts.

Similar Compounds: Comparison with Other Compounds

Doramectin aglycone belongs to a class of compounds known as macrocyclic lactones. Other similar compounds include:

  • Ivermectin: Another widely used antiparasitic agent that also targets ligand-gated ion channels but has different efficacy profiles against certain parasites.
  • Emamectin: A derivative of avermectin with enhanced potency against some pests but limited effectiveness against others compared to doramectin.
  • Milbemycin oxime: Known for its broad-spectrum activity but differs structurally from doramectin by lacking a carbohydrate moiety.
CompoundStructure TypePrimary UseUnique Features
Doramectin AglyconeMacrocyclic LactoneAntiparasiticActive metabolite with significant efficacy
IvermectinMacrocyclic LactoneAntiparasiticBroad-spectrum but less effective on flatworms
EmamectinAvermectin DerivativeInsecticideEnhanced potency against specific pests
Milbemycin OximeMilbemycinAntiparasiticLacks carbohydrate moiety; broader spectrum

Doramectin aglycone's uniqueness lies in its specific degradation pathway from doramectin and its retained biological activity despite structural changes. This characteristic makes it a valuable compound for further research into antiparasitic therapies and drug development strategies.

Streptomyces avermitilis as a Biosynthetic Source

Streptomyces avermitilis serves as the primary microbial source for doramectin aglycone production through its specialized secondary metabolite biosynthetic machinery [7]. This soil-dwelling Gram-positive actinobacterium belongs to the family Streptomycetaceae and demonstrates exceptional capability for producing complex macrocyclic lactones through its sophisticated polyketide biosynthetic pathways [12]. The organism has been extensively utilized in industrial biotechnology due to its robust fermentation characteristics and ability to produce high-value pharmaceutical compounds [7].

The biosynthetic capacity of Streptomyces avermitilis extends beyond simple metabolite production, as genome analysis reveals the presence of at least 38 secondary metabolic gene clusters distributed across its chromosome [12]. This extensive biosynthetic repertoire positions the organism as a versatile platform for natural product development and biotechnological applications [12]. Industrial strains of Streptomyces avermitilis, particularly those designated as American Type Culture Collection strains 31267, 31271, 31272, and 53568, have been specifically optimized for avermectin production through selective breeding and genetic modifications [5].

The fermentation process utilizing Streptomyces avermitilis typically involves aerobic cultivation in nutrient-rich media containing assimilable carbon sources, nitrogen sources, and essential inorganic salts [5]. The organism demonstrates optimal growth and secondary metabolite production under controlled environmental conditions, with temperature maintenance at 27.5 to 30.0 degrees Celsius proving most effective for doramectin biosynthesis [18] [25]. The cultivation process requires careful monitoring of physiological parameters including dissolved oxygen levels, pH maintenance, and nutrient availability to ensure maximum productivity [20].

Role of Polyketide Synthase Gene Clusters

The biosynthesis of doramectin aglycone relies fundamentally on the complex polyketide synthase gene cluster organization within Streptomyces avermitilis [10] [11]. The avermectin polyketide synthase system represents one of the most sophisticated multifunctional enzyme complexes identified to date, comprising four large open reading frames encoding giant multifunctional polypeptides designated as avermectin polyketide synthase 1, 2, 3, and 4 [10] [11].

These clustered polyketide synthase genes are organized as two convergently transcribed sets of six modular repeats each, specifically aveA1-aveA2 and aveA3-aveA4, spanning a total genomic region of 82 kilobases [10] [11]. The complete system encompasses 12 homologous sets of enzyme activities, with each module catalyzing a specific round of polyketide chain elongation through coordinated biochemical processes [10]. The total complement of 55 constituent active sites makes this the most complex multifunctional enzyme system documented in natural product biosynthesis [10].

XLogP3

3.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

610.35056855 g/mol

Monoisotopic Mass

610.35056855 g/mol

Heavy Atom Count

44

Appearance

White solid

Dates

Modify: 2023-07-20
Avermectin aglycones. Mrozik H. et al. J. Org. Chem. 1982, 47, 489.Ivermectin, a new broad-spectrum antiparasitic agent. Chabala J.C. et al. J. Med. Chem. 1980, 23, 1134.

Explore Compound Types